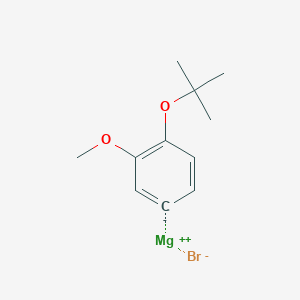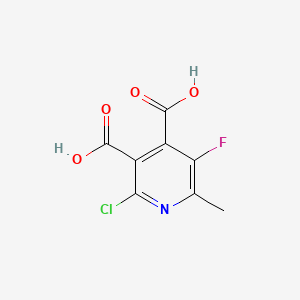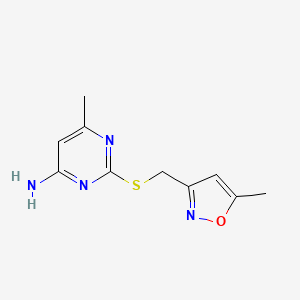
4-(diethylamino)-N-(2-hydroxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(diethylamino)-N-(2-hydroxyethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with a diethylamino group and a hydroxyethyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)-N-(2-hydroxyethyl)benzamide typically involves the reaction of 4-(diethylamino)benzoic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(diethylamino)-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The diethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-(diethylamino)-N-(2-oxoethyl)benzamide.
Reduction: Formation of 4-(diethylamino)-N-(2-aminoethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Aplicaciones Científicas De Investigación
4-(diethylamino)-N-(2-hydroxyethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(diethylamino)-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, while the hydroxyethyl group can facilitate its solubility and cellular uptake. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(dimethylamino)-N-(2-hydroxyethyl)benzamide
- 4-(diethylamino)-N-(2-methoxyethyl)benzamide
- 4-(diethylamino)-N-(2-hydroxypropyl)benzamide
Uniqueness
4-(diethylamino)-N-(2-hydroxyethyl)benzamide is unique due to the presence of both the diethylamino and hydroxyethyl groups, which confer specific chemical and physical properties. These properties can influence its reactivity, solubility, and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C13H20N2O2 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
4-(diethylamino)-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C13H20N2O2/c1-3-15(4-2)12-7-5-11(6-8-12)13(17)14-9-10-16/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17) |
Clave InChI |
UYOLKSBQEWBTSA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B14898384.png)
![N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14898403.png)



![Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)




![4-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14898459.png)
